copper;silver - 90065-82-0

copper;silver

Catalog Number: EVT-14504614
CAS Number: 90065-82-0
Molecular Formula: Ag4Cu
Molecular Weight: 495.02 g/mol
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Product Introduction

Overview

The compound copper;silver, commonly referred to as a silver-copper alloy, is a significant material in various scientific and industrial applications. Both copper and silver are transition metals located in Group 11 of the periodic table, known for their high electrical and thermal conductivity. The alloy typically exhibits properties that are intermediate between those of its constituent metals, making it valuable in specific applications such as electronics, jewelry, and dental materials.

Source

Copper is primarily sourced from its ores, including chalcopyrite and bornite, while silver is often obtained as a byproduct of copper refining. The extraction processes for both metals involve complex methods such as smelting and electrorefining, where silver is recovered from copper ores alongside other metals like gold and lead .

Classification

Silver-copper alloys can be classified based on their composition, which varies in the proportions of silver and copper. The most common types include:

  • High Silver Content Alloys: Typically containing more than 70% silver.
  • Medium Silver Content Alloys: Containing between 30% to 70% silver.
  • Low Silver Content Alloys: Containing less than 30% silver.

These classifications affect the physical and chemical properties of the alloys, influencing their applications.

Synthesis Analysis

Methods

The synthesis of silver-copper alloys can be achieved through several methods:

  1. Melting and Casting: This traditional method involves melting pure copper and silver together at high temperatures (approximately 1,000 °C) to form a homogeneous alloy. The molten alloy is then cast into molds to create desired shapes.
  2. Powder Metallurgy: In this method, copper and silver powders are mixed in desired proportions and compacted under high pressure before being sintered at elevated temperatures to form a solid alloy.
  3. Electroplating: This technique involves depositing a layer of silver onto a copper substrate through an electrochemical process. This method is often used for decorative purposes or to enhance corrosion resistance.

Technical Details

The melting point of the alloy varies based on its composition but generally falls between the melting points of copper (1,085 °C) and silver (961 °C). The alloy's microstructure can be analyzed using techniques such as scanning electron microscopy or X-ray diffraction to determine phase distribution and grain size .

Molecular Structure Analysis

Structure

Data

  • Molecular Formula: AgCu
  • Molecular Weight: 171.41 g/mol
  • Atomic Radii: Copper (128 pm), Silver (144 pm)
  • Density: Varies with composition but generally ranges from 9.0 to 10.5 g/cm³ depending on the ratio of silver to copper .
Chemical Reactions Analysis

Reactions

Silver-copper alloys undergo various chemical reactions depending on environmental conditions:

  1. Oxidation: Both metals can oxidize when exposed to air or moisture, leading to tarnishing. Silver tarnishes more readily due to its higher reactivity with sulfur compounds.
  2. Complex Formation: In certain conditions, particularly in solution, silver ions can form stable complexes with ligands such as cyanide or ammonia.

Technical Details

The stability of the alloy in different environments can be influenced by factors such as pH, temperature, and the presence of other ions or compounds that may facilitate or inhibit oxidation processes.

Mechanism of Action

Process

The mechanism of action for silver-copper alloys primarily involves their electrical conductivity and antimicrobial properties:

  • Electrical Conductivity: The presence of free electrons in both metals allows for efficient electron flow, making these alloys excellent conductors.
  • Antimicrobial Action: Silver ions released from the alloy have been shown to possess antimicrobial properties by disrupting bacterial cell membranes and inhibiting replication.

Data

Research indicates that the antimicrobial efficacy increases with higher concentrations of silver within the alloy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically yellowish to gray powder or solid.
  • Melting Point: Varies with composition; generally around 900 °C to 1,000 °C.
  • Density: Approximately 9.0 to 10.5 g/cm³ depending on the ratio of components.

Chemical Properties

  • Reactivity: Reacts with acids; dissolves readily in nitric acid.
  • Corrosion Resistance: Higher resistance compared to pure copper due to the presence of silver.

Relevant data indicates that these properties make silver-copper alloys suitable for applications where both conductivity and durability are required .

Applications

Silver-copper alloys have diverse applications across various fields:

  1. Electronics: Used in electrical contacts and connectors due to their excellent conductivity.
  2. Jewelry: Valued for aesthetic qualities and durability.
  3. Dental Materials: Employed in dental amalgams for fillings due to their strength and biocompatibility.
  4. Antimicrobial Coatings: Utilized in medical devices and surfaces where bacteria reduction is critical.

These applications leverage the unique combination of properties offered by the silver-copper alloy, making it a versatile material in modern technology and healthcare .

Synthesis Methodologies for Copper-Silver Systems

Historical Evolution of Metallurgical Synthesis Techniques

The technological history of copper-silver systems spans over 7,000 years, beginning with the earliest evidence of copper smelting in Anatolia (modern-day Turkey) around 5000 BCE [1] [6]. Native copper and silver were initially cold-worked for ornamental purposes, but the discovery of pyrometallurgical extraction revolutionized metalworking. By 4000 BCE, Balkan metallurgists developed advanced techniques to cast copper axes, while silver was isolated from lead ores via cupellation—a process where lead-silver alloys were oxidized to separate pure silver [4] [7]. This technique spread to ancient Greece, where the Laurium silver mines became economically pivotal, financing Athens' naval fleet by 483 BCE [7].

Concurrently, the Indus Valley civilization (3300–1300 BCE) mastered lost-wax casting for intricate copper-silver artifacts, enabling complex geometries impossible through hammering alone [1]. By 2500 BCE, Sumerian metallurgists in Mesopotamia pioneered electrum brazing (joining gold-silver-copper components using filler alloys), exemplified by Queen Puabi’s ceremonial goblet from Ur [4]. The Iron Age (1200 BCE) saw Anatolian Hittites produce the first iron-copper daggers, though copper-silver alloys remained dominant for currency and ritual objects due to their corrosion resistance and malleability [4] [6].

Table 1: Key Historical Advances in Copper-Silver Metallurgy

EraRegionInnovationTechnical Significance
5000 BCEAnatoliaNative copper smeltingEnabled extraction from malachite/azurite ores
4000 BCEBalkansCopper castingFirst molded tools (axes)
2500 BCESumeria (Ur)Electrum brazingJoined gold-silver-copper components via alloy fillers
2000 BCEIndus ValleyLost-wax castingComplex artifact fabrication (e.g., jewelry, tools)
1000 BCEGreece (Laurium)CupellationHigh-purity silver extraction from lead ores

Modern Solid-State and Solution-Phase Fabrication Approaches

Contemporary synthesis of copper-silver systems leverages both solid-state and solution-phase methods to achieve precise compositional control. Solid-state mechanochemical synthesis employs high-energy grinding to induce redox reactions. For example, ball milling copper acetate with thiols (e.g., L-penicillamine) yields luminescent copper nanoclusters (NCs) or supraparticles (SPs) within 15 minutes, depending on grinding mechanics [2]. Manual grinding produces 10–200 nm SPs, while mechanical vibration generates 3–5 nm NCs—both exhibiting photoluminescence quantum yields >47% [2].

Solution-phase techniques include:

  • Chemical reduction: Sodium borohydride reduces silver/copper salts in aqueous solutions containing capping agents like mercaptopropionic acid (MPA), producing alloyed AgCu nanoparticles (NPs) with homogeneous elemental distribution [5].
  • Hydrazine hydrate reduction: Facilitates synthesis of bimetallic NPs with tunable Ag:Cu ratios (e.g., 70:30, 50:50) confirmed via energy-dispersive X-ray spectroscopy (EDS) [5].
  • Electrolytic refining: Modern adaptations of electrorefining isolate >99.9% pure copper/silver from anode slimes, while vacuum brazing joins components using copper-silver filler alloys under oxygen-free conditions to prevent oxidation [7] [8].

Table 2: Modern Synthesis Techniques for Copper-Silver Systems

MethodConditionsKey OutputApplications
Mechanochemical grindingManual/agate mortar (10–15 min)Cu supraparticles (10–200 nm)Bioimaging probes
Ball milling3000 rpm, thiol ligands, 10 minCu nanoclusters (3–5 nm)Optical sensors
Chemical reductionNaBH₄, citrate/MPA capping, RTAgCu-NPs (5–20 nm)Catalysis, electronics
Electrolytic refiningAcidic electrolytes, current controlUltra-pure Cu/Ag (99.9%)Electrical conductors

Nanoscale Synthesis: Alloy Design and Phase-Separation Dynamics

Nanostructured copper-silver systems exhibit unique properties dictated by alloy homogeneity and phase-separation behavior. Alloyed AgCu-NPs synthesized via co-reduction show homogeneous elemental distribution confirmed by scanning transmission electron microscopy (STEM)-EDS mapping [5]. Nanoparticles with 70:30 Ag:Cu ratios demonstrate the smallest average diameter (18.6 nm) and highest stability (zeta potential: -50.1 mV) due to synergistic ligand interactions [5]. Phase separation occurs in bimetallic NPs when thermal processing exceeds 300°C, forming silver-rich cores and copper-rich shells due to differential surface energies—a dynamic leveraged to create Janus structures for plasmonic applications [5].

Notably, quantum confinement effects in copper nanoclusters (fabricated via solid-state grinding) yield near-infrared photoluminescence (emission: ~680 nm) with Stokes shifts >300 nm [2]. Supraparticles assembled from these NCs exhibit aggregation-induced emission enhancement, boosting quantum yields to 63%—valuable for biosensing [2]. In anticancer applications, alloyed AgCu-NPs (70:30 ratio) show selective toxicity toward MCF-7 breast cancer cells (50% viability loss at 10 µg/mL) while sparing healthy MCF-10A cells, attributed to MMP-9 metalloprotease activation and oxidative stress [5].

Table 3: Properties of Nanoscale Copper-Silver Systems

Material TypeSize/CompositionKey PropertiesFunctionalities
AgCu-NP (70:30)18.6 nmZP: -50.1 mV, homogeneous alloySelective anticancer activity
Cu nanoclusters3–5 nmPL QY: 47.5%, λ_em: 680 nmBioimaging, sensing
Cu supraparticles10–200 nmPL QY: 63%, AIE effectOptical probes, light emitters
Phase-separated Ag@Cu20–50 nmCore-shell structure, dual plasmonic bandsCatalysis, surface-enhanced Raman

Properties

CAS Number

90065-82-0

Product Name

copper;silver

IUPAC Name

copper;silver

Molecular Formula

Ag4Cu

Molecular Weight

495.02 g/mol

InChI

InChI=1S/4Ag.Cu

InChI Key

FKZPYZGMXRAARW-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Ag].[Ag].[Ag].[Ag]

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